Iothalamic Acid-d3
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Overview
Description
Iothalamic Acid-d3 is a deuterium-labeled derivative of Iothalamic Acid, an iodine-containing organic compound. It is primarily used as a diagnostic contrast agent in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The deuterium labeling in this compound makes it particularly useful for tracing and tagging in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iothalamic Acid-d3 involves the incorporation of deuterium into the Iothalamic Acid molecule. The process typically starts with the precursor amino isophthalic acid, which undergoes iodination using iodine monochloride in an aqueous solution . The deuterium atoms are introduced through specific deuterated reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including liquid chromatography and mass spectrometry, to confirm the incorporation of deuterium and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Iothalamic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can be employed to modify the iodine atoms, although this is less common.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or bromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Iothalamic Acid-d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in biological studies to trace metabolic pathways and understand the distribution of iodine in biological systems.
Medicine: As a diagnostic contrast agent, this compound is used in imaging procedures to enhance the visibility of internal structures.
Industry: The compound is used in the development of new diagnostic agents and in quality control processes for imaging products .
Mechanism of Action
Iothalamic Acid-d3 functions as a diagnostic contrast agent by enhancing the contrast of internal structures in imaging procedures. The iodine atoms in the compound absorb X-rays, making the structures containing the compound appear more distinct on the imaging scans. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracing and quantification in research applications .
Comparison with Similar Compounds
Iothalamic Acid: The non-deuterated form of Iothalamic Acid, used similarly as a contrast agent.
Iohexol: Another iodine-containing contrast agent with similar applications but different chemical properties.
Uniqueness of Iothalamic Acid-d3: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracing and quantification in scientific research. This makes it particularly valuable in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
Properties
IUPAC Name |
2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGWFXRQKWHHA-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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